(3,5-Difluorophenyl)(pyrimidin-2-yl)methanol
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Overview
Description
(3,5-Difluorophenyl)(pyrimidin-2-yl)methanol is an organic compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and a pyrimidine ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)(pyrimidin-2-yl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with pyrimidin-2-ylmethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)(pyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of (3,5-Difluorophenyl)(pyrimidin-2-yl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Difluorophenyl)(pyrimidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(pyrimidin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluorophenyl)(pyrimidin-4-yl)methanol
- (3,5-Difluorophenyl)(pyrimidin-5-yl)methanol
- (3,5-Difluorophenyl)(pyrimidin-6-yl)methanol
Uniqueness
(3,5-Difluorophenyl)(pyrimidin-2-yl)methanol is unique due to the specific positioning of the fluorine atoms and the pyrimidine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8F2N2O |
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Molecular Weight |
222.19 g/mol |
IUPAC Name |
(3,5-difluorophenyl)-pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C11H8F2N2O/c12-8-4-7(5-9(13)6-8)10(16)11-14-2-1-3-15-11/h1-6,10,16H |
InChI Key |
XRCLXLLIGGKRFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
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